molecular formula C18H19ClN2O3 B2435046 N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-phenyloxalamide CAS No. 1795479-17-2

N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-phenyloxalamide

Cat. No. B2435046
CAS RN: 1795479-17-2
M. Wt: 346.81
InChI Key: MBTFSZLJEZJVBY-UHFFFAOYSA-N
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Description

“N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-phenyloxalamide” is a complex organic compound. It contains a phenyl ring, an oxalamide group, and a methoxypropyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the compound’s atomic arrangement, bond lengths and angles, and molecular weight .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The oxalamide group could potentially undergo hydrolysis, and the methoxy group could be susceptible to demethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and functional groups. For example, the presence of polar groups like the oxalamide could make the compound soluble in polar solvents .

Scientific Research Applications

Antibacterial Activity

N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-phenyloxalamide: has been investigated for its antibacterial potential. Experimental studies have shown promising results against several bacterial strains, including Enterococcus faecalis. Molecular docking analyses identified this compound as a strong inhibitor candidate against E. faecalis .

Structural Characterization

The compound’s crystal structure has been established through single-crystal X-ray diffraction and synchrotron radiation X-ray powder diffraction. These techniques allow precise determination of its molecular arrangement and bonding patterns .

Mechanism of Action

Mode of Action

Similar compounds have been found to inhibit erk2, a protein kinase involved in the mapk/erk pathway, which regulates cell proliferation and differentiation . The compound’s interaction with its targets could lead to changes in these cellular processes.

Biochemical Pathways

Given its potential interaction with protein kinases like erk2, it could impact the mapk/erk pathway . This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus, influencing cellular activities such as gene expression, cell division, differentiation, and apoptosis.

Pharmacokinetics

The study of similar compounds suggests that these properties can significantly impact the bioavailability and overall effectiveness of the compound .

Result of Action

Based on its potential interaction with protein kinases, it could influence cellular processes such as cell division, differentiation, and response to stress signals .

Safety and Hazards

The safety and hazards of a compound depend on its structure and reactivity. For similar compounds, safety data sheets often provide information on hazards, safe handling procedures, and emergency measures .

properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-18(24-2,13-7-6-8-14(19)11-13)12-20-16(22)17(23)21-15-9-4-3-5-10-15/h3-11H,12H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTFSZLJEZJVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=CC=C1)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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